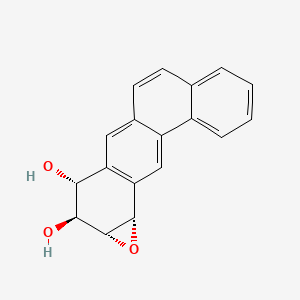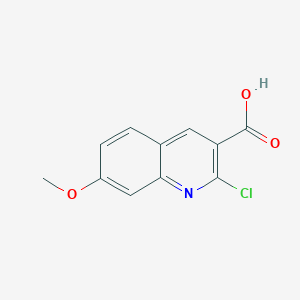
2-Chloro-7-methoxyquinoline-3-carboxylic acid
Descripción general
Descripción
“2-Chloro-7-methoxyquinoline-3-carboxylic acid” is a chemical compound . It’s a part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-7-methoxyquinoline-3-carboxylic acid” can be represented by the SMILES stringCOC1=CC=C2C=C(C(Cl)=NC2=C1)C=O . The InChI representation is 1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has been used in the synthesis of a new series of biologically active hydrazide compounds . These compounds have shown significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . The quinoline hydrazide derivative significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and significant selectivity over normal cells .
Cell Cycle Regulation
The quinoline hydrazide derivative also induced G1 cell cycle arrest, as well as upregulation of the p27 kip1 cell cycle regulating protein . This indicates its potential use in controlling the growth of cancer cells.
Antibacterial Activity
Quinoline derivatives, including those synthesized from 2-Chloro-7-methoxyquinoline-3-carboxylic acid, have demonstrated antibacterial activity . These compounds have shown activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as broad-spectrum antibacterial agents .
Antioxidant Activity
Some quinoline derivatives synthesized from 2-Chloro-7-methoxyquinoline-3-carboxylic acid have shown antioxidant activity . They have demonstrated radical scavenging activity with IC50 values ranging from 5.31 to 16.71 μg/mL .
Drug Development
Quinoline compounds, including 2-Chloro-7-methoxyquinoline-3-carboxylic acid, have been used as lead compounds in drug development . Their diverse biological activities make them promising candidates for the development of new therapeutic agents.
Synthesis of Quinoline Ring Systems
2-Chloroquinoline-3-carbaldehyde, a related analog of 2-Chloro-7-methoxyquinoline-3-carboxylic acid, has been used in the synthesis of quinoline ring systems . These ring systems are key structures in many biologically active compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-7-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKBYHEJQZDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252036 | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline-3-carboxylic acid | |
CAS RN |
155983-20-3 | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155983-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




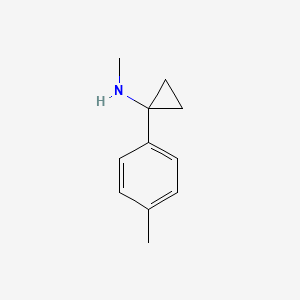
![1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]-](/img/structure/B1634054.png)


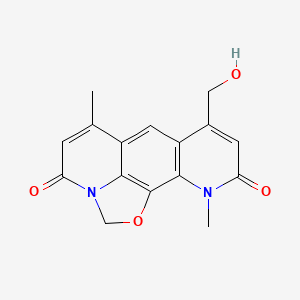
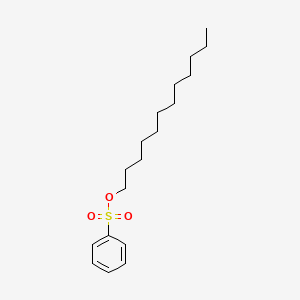
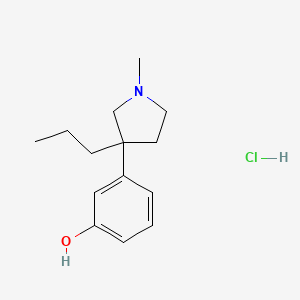
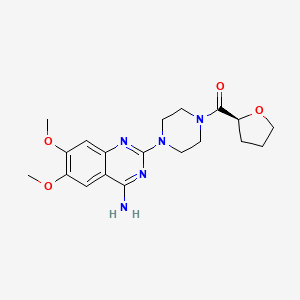
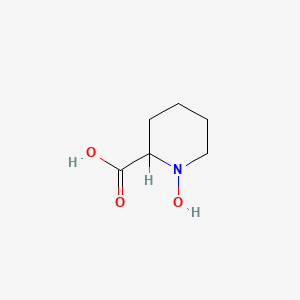


![(4-Nitrophenyl)methyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)
